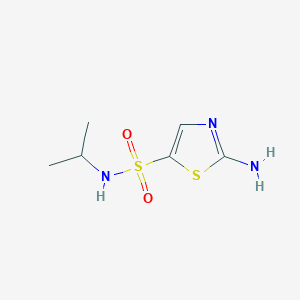

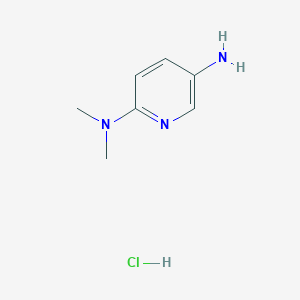

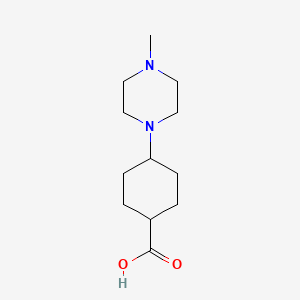

2-amino-N-isopropylthiazole-5-sulfonamide

Vue d'ensemble

Description

2-amino-N-isopropylthiazole-5-sulfonamide is a type of organosulfur compound that contains sulfur-nitrogen bonds . These compounds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more .

Synthesis Analysis

The synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has emerged as a highly useful method . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .Chemical Reactions Analysis

Sulfenamides, sulfinamides, and sulfonamides are among the most important subclasses of sulfur–nitrogen bond-containing organosulfur compounds that are widely used in diverse fields such as pharmaceutical, pesticide, and polymer industries .Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase Isoforms

2-amino-N-isopropylthiazole-5-sulfonamide has been studied for its inhibition properties against various human carbonic anhydrase (CA) isoforms. It's found to be effective against cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX isoforms. This highlights its potential in developing isoform-selective sulfonamide inhibitors targeting these isoforms, especially hCA II, VII, and IX (Abdoli et al., 2017).

Potential in Antitumor Applications

Studies have revealed that some sulfonamides, including compounds similar to this compound, show significant inhibition of the tumor-associated isozyme CA IX. This suggests potential applications as antitumor agents, particularly in designing CA IX-selective inhibitors (Ilies et al., 2003).

Antiglaucoma Applications

Some metal complexes of heterocyclic sulfonamides, which include derivatives of this compound, have been found to lower intraocular pressure in experimental animals, suggesting their use in treating glaucoma. These compounds showed enhanced efficiencies compared to simple sulfonamides, making them promising for pharmacological applications in this area (Supuran et al., 1998).

Carbonic Anhydrase Inhibitory Properties

Derivatives of this compound, particularly salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, have shown interesting carbonic anhydrase inhibitory properties. These compounds exhibited inhibitory activities on various human isoforms of carbonic anhydrase, suggesting their utility in clinical applications (Díaz et al., 2016).

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of compounds related to this compound, providing insights into their chemical properties and potential applications in various fields, including medicinal chemistry (Rozentsveig et al., 2013).

Microbial Degradation of Sulfonamides

Studies on the microbial degradation of sulfonamides, including those structurally similar to this compound, have identified novel pathways initiated by ipso-hydroxylation, leading to fragmentation of the compound. This research is important in understanding the environmental impact and biodegradation processes of such compounds (Ricken et al., 2013).

Mécanisme D'action

Target of Action

2-amino-N-isopropylthiazole-5-sulfonamide is a versatile chemical compound widely used in scientific research for its diverse applications, including drug discovery, organic synthesis, and pharmaceutical development

Mode of Action

This inhibition is often achieved through a competitive mechanism, where the sulfonamide compound competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . By binding to this enzyme, sulfonamides prevent the formation of folic acid, a crucial component for bacterial DNA replication.

Biochemical Pathways

Sulfonamides interfere with the folic acid synthesis pathway in bacteria, leading to a halt in DNA replication and ultimately bacterial growth .

Action Environment

For instance, sterically demanding amines may afford less satisfactory results .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-amino-N-isopropylthiazole-5-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. . This inhibition disrupts the production of folate, a vital cofactor for DNA synthesis and repair. Additionally, this compound may interact with carbonic anhydrase, an enzyme that regulates pH and ion balance in cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonamide compounds have been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . This compound may also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the sulfonamide group in this compound can form hydrogen bonds with the active site of enzymes, blocking their catalytic function . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that sulfonamide compounds can undergo hydrolysis, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in enzyme expression or metabolic pathways, to counteract the compound’s effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, including organ damage or disruption of normal cellular functions . Threshold effects, where a certain dosage level is required to elicit a biological response, may also be observed in these studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound may affect the folate synthesis pathway by inhibiting dihydropteroate synthetase, leading to reduced folate levels and impaired DNA synthesis . Additionally, it may influence other metabolic pathways, such as those involved in amino acid or nucleotide metabolism, by modulating the activity of key enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by solute carriers or other transport proteins. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular processes . For example, the presence of a mitochondrial targeting signal may facilitate the transport of this compound to the mitochondria, where it can influence energy production and metabolic pathways .

Propriétés

IUPAC Name |

2-amino-N-propan-2-yl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S2/c1-4(2)9-13(10,11)5-3-8-6(7)12-5/h3-4,9H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCILFCFFZLGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester](/img/structure/B1473774.png)

![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)